molecular formula C12H8ClFN2O3 B488207 3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxybenzaldehyde CAS No. 500018-47-3

3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxybenzaldehyde

Cat. No. B488207
CAS RN: 500018-47-3
M. Wt: 282.65g/mol
InChI Key: HNSQKDSAPZUOBX-UHFFFAOYSA-N
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Description

The compound “3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxybenzaldehyde” is a chemical compound with the molecular formula C11H6ClFN2O2 . It has a molecular weight of 252.63 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H6ClFN2O2/c12-11-14-5-9(13)10(15-11)17-8-3-1-2-7(4-8)6-16/h1-6H . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Herbicide Intermediates : The compound has been used in the synthesis of key intermediates for herbicides. An example includes the preparation of chloro-fluoro-methoxybenzaldehydes, which are intermediates in herbicide production (Zhou Yu, 2002).

  • Bioconversion Potential Studies : Research involving the white-rot fungus Bjerkandera adusta has demonstrated the potential for bioconversion of this compound into novel halogenated aromatic compounds (F. R. Lauritsen & A. Lunding, 1998).

  • Spectroscopic Studies : The compound has been characterized by various spectroscopic techniques, including MS, IR, NMR, and UV-visible spectroscopy. This is crucial for understanding its structure and properties in different applications (H. Özay et al., 2013).

Catalytic Applications

  • Catalysis in Alcohol Oxidation : The compound is involved in the formation of catalysts for the oxidation of alcohols. These catalysts have shown effectiveness in selective alcohol oxidation, demonstrating its utility in chemical synthesis (S. Hazra et al., 2015).

Synthesis of Antioxidants and Anticancer Agents

  • Antioxidant Synthesis : The compound has been used in the synthesis of various derivatives with antioxidant activity. This includes its role in the preparation of chalcone derivatives and their evaluation as antioxidants (Chairul Rijal et al., 2022).

  • Anticancer Agent Synthesis : It's also utilized in the creation of fluorinated analogues of combretastatin A-4, a compound known for its anticancer properties. This research is vital for developing new cancer treatments (N. Lawrence et al., 2003).

Miscellaneous Applications

  • Organic Compound Conversion : The compound is involved in the conversion of organic compounds, catalyzed by ruthenium (III) chloride. This process is significant in the field of organic chemistry for the selective oxidation of various compounds (P. Tandon et al., 2006).

  • Model System for Cytochrome P-450scc-Dependent Glycol Cleavage : The compound has been used in studies replicating the features of C–C bond cleavage catalysed by cytochrome P-450scc, providing insights into biochemical processes (T. Okamoto et al., 1985).

Mechanism of Action

Biochemical Pathways

It’s worth noting that similar compounds have been found to inhibit the jak/stat pathway , which plays a crucial role in cell proliferation, survival, and inflammation.

Result of Action

Similar compounds have shown fungicidal activity , indicating potential applications in agriculture.

properties

IUPAC Name

3-(2-chloro-5-fluoropyrimidin-4-yl)oxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O3/c1-18-9-3-2-7(6-17)4-10(9)19-11-8(14)5-15-12(13)16-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSQKDSAPZUOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324634
Record name 3-(2-chloro-5-fluoropyrimidin-4-yl)oxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804559
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

500018-47-3
Record name 3-(2-chloro-5-fluoropyrimidin-4-yl)oxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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